Isovanillin

Description

This compound has been reported in Bowdichia virgilioides, Ficus erecta var. beecheyana, and other organisms with data available.

inhibits aldehyde oxidase

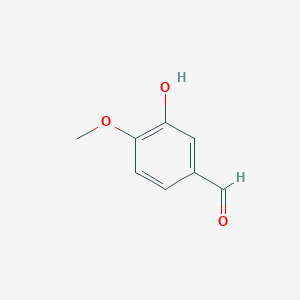

Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTZFYYHCGSXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049423 | |

| Record name | 3-Hydroxy-4-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-59-0 | |

| Record name | Isovanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOVANILLIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-hydroxy-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-4-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-p-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVANILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A9N90H9X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the chemical structure of isovanillin

An In-depth Technical Guide to Isovanillin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a key organic compound with applications ranging from the fragrance industry to pharmaceutical development.

Chemical Structure and Identification

This compound, systematically named 3-hydroxy-4-methoxybenzaldehyde, is a phenolic aldehyde and a structural isomer of vanillin.[1] Its structure consists of a benzene ring substituted with a formyl (aldehyde) group, a hydroxyl group, and a methoxy group. Specifically, it is classified as a member of the benzaldehydes, phenols, and monomethoxybenzenes.[2] The hydroxyl group is located at position 3 and the methoxy group at position 4 of the benzaldehyde structure.[2]

Key Identifiers:

-

IUPAC Name: 3-hydroxy-4-methoxybenzaldehyde[2]

-

Molecular Formula: C₈H₈O₃[2]

-

Synonyms: 5-Formylguaiacol, 3-Hydroxy-p-anisaldehyde, Isovanilline[1][4]

Below is a two-dimensional representation of the this compound chemical structure.

References

An In-depth Technical Guide to Isovanillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isovanillin (3-hydroxy-4-methoxybenzaldehyde), an isomer of the well-known flavoring agent vanillin. While structurally similar, this compound possesses distinct properties and biological activities that make it a compound of significant interest in pharmaceutical research and fine chemical synthesis. This document details its chemical and physical properties, metabolic pathways, and relevant experimental methodologies.

Core Properties of this compound

This compound is a phenolic aldehyde that serves as a valuable intermediate in organic synthesis and as a modulator of enzyme activity.[1][2] Its official IUPAC name is 3-hydroxy-4-methoxybenzaldehyde, and it is registered under the CAS Number 621-59-0 .[2]

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Identifiers | |

| CAS Number | 621-59-0 |

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

| Physical Properties | |

| Appearance | White to pale yellow or tan crystalline powder |

| Melting Point | 113-116 °C |

| Boiling Point | 179 °C at 15 mmHg |

| Density | ~1.20 g/cm³ |

| Vapor Pressure | 0.000384 mmHg at 25 °C (estimated) |

| Chemical Properties | |

| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether, acetone, methanol, chloroform, and glacial acetic acid.[2] |

| Acidity (pKa) | 9.248 |

| logP (Octanol-Water) | 1.25 |

| Spectral Data | |

| ¹H NMR (CDCl₃, 90 MHz) | Peaks at approximately 9.83 (s, 1H, CHO), 7.44 (d, 1H), 7.42 (dd, 1H), 6.97 (d, 1H), 6.12 (s, 1H, OH), 3.97 (s, 3H, OCH₃) ppm. |

| ¹³C NMR (CDCl₃) | Signals include those for aldehyde, aromatic, and methoxy carbons. |

| IR (KBr disc) | Characteristic peaks for O-H, C-H (aromatic and aldehyde), C=O (aldehyde), and C-O (ether) functional groups. |

| Mass Spectrometry (EI) | Major fragments observed at m/z 152 (M+), 151, 109, 81, and 51. |

Biological Activity and Metabolism

This compound is recognized for its selective inhibition of aldehyde oxidase (AO), an enzyme involved in the metabolism of various xenobiotics.[1] Unlike its isomer, vanillin, which is a substrate for AO, this compound is not metabolized by this enzyme.[3] Instead, its primary metabolic pathway in mammals involves oxidation by aldehyde dehydrogenase (ALDH) to form isovanillic acid.[3]

This selective inhibition of aldehyde oxidase without being a substrate makes this compound a valuable tool for studying AO-mediated drug metabolism. Furthermore, its conversion to isovanillic acid suggests potential applications in therapeutic areas such as alcohol aversion therapy.[1]

The metabolic fate of this compound in rats has been studied, revealing that after oral administration, it is metabolized and its products are excreted primarily as glucuronide and sulphate conjugates.[4] The major metabolites identified include isovanillyl alcohol, isovanillic acid, and isovanilloylglycine.[4]

Synthesis of this compound

This compound can be synthesized through several routes. One common industrial method involves the selective dealkylation of a 3-alkoxy-4-methoxybenzaldehyde, where the alkoxy group has at least two carbon atoms, using a strong acid.[1] A specific example is the de-ethylation of 3-ethoxy-4-methoxybenzaldehyde, which itself can be synthesized from ethyl vanillin.

The workflow below illustrates a two-step process starting from ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde).

Experimental Protocols

This section provides a synopsis of methodologies used in the study and synthesis of this compound, based on available literature.

Methodology Synopsis: Synthesis of this compound from Ethyl Vanillin

This protocol is based on a two-step industrial process.[1][5]

-

O-Methylation of Ethyl Vanillin:

-

Ethyl vanillin is dissolved in an aqueous solution.

-

The solution is heated to approximately 90°C.

-

An aqueous solution of sodium hydroxide is added to maintain a pH of around 9.

-

Dimethyl sulphate is then added gradually over a period of 2 hours while maintaining the temperature.

-

The reaction mixture is stirred for an additional hour at 90°C.

-

After cooling, the organic layer containing 3-ethoxy-4-methoxybenzaldehyde is separated, washed, and purified by distillation under reduced pressure.

-

-

Selective De-ethylation:

-

The purified 3-ethoxy-4-methoxybenzaldehyde is mixed with concentrated (95-99%) sulfuric acid under an inert atmosphere. The molar ratio of acid to aldehyde is typically between 4 and 10.[5]

-

The mixture is heated, causing the selective removal of the ethyl group over the methyl group.

-

The reaction is quenched by pouring the mixture into water, which precipitates the crude this compound.

-

The solid product is isolated by filtration and can be further purified by recrystallization.

-

Methodology Synopsis: In Vitro Metabolism Using Liver Slices

This methodology is used to investigate the enzymatic oxidation of this compound.[3][6]

-

Preparation of Liver Slices:

-

Fresh liver tissue (e.g., from guinea pig) is obtained and immediately placed in an appropriate buffer (e.g., Krebs-Henseleit buffer, pH 7.4).

-

Precision-cut liver slices of a standardized thickness and weight (e.g., 140 mg) are prepared.

-

-

Incubation:

-

Liver slices are placed in incubation flasks containing buffer.

-

This compound is added to the flasks to a final concentration (e.g., 1 x 10⁻³ M).[7]

-

For inhibitor studies, specific enzyme inhibitors are added:

-

Disulfiram: An inhibitor of aldehyde dehydrogenase (ALDH).

-

Allopurinol: An inhibitor of xanthine oxidase (XO).

-

-

The flasks are incubated at 37°C in a shaking water bath.

-

-

Sample Analysis:

-

Aliquots of the incubation medium are collected at various time points.

-

The reaction is terminated, typically by adding an acid or an organic solvent to precipitate proteins.

-

Samples are centrifuged, and the supernatant is collected.

-

The concentrations of this compound and its metabolite, isovanillic acid, are quantified using High-Performance Liquid Chromatography (HPLC). The results show that isovanillic acid formation is significantly inhibited by disulfiram, indicating that ALDH is the primary enzyme responsible for this compound metabolism.[3]

-

References

- 1. US5786516A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. Enzymatic oxidation of vanillin, this compound and protocatechuic aldehyde with freshly prepared Guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism of vanillin and this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JPH08208555A - Preparation of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

natural sources and isolation of isovanillin

An In-depth Technical Guide to the Natural Sources and Isolation of Isovanillin

Introduction

This compound, chemically known as 3-hydroxy-4-methoxybenzaldehyde, is a phenolic aldehyde and a structural isomer of the widely recognized flavoring agent, vanillin. While sharing the same molecular formula (C₈H₈O₃), the differing positions of the hydroxyl and methoxy groups on the benzene ring impart distinct chemical and biological properties to this compound.[1] It is a selective inhibitor of the enzyme aldehyde oxidase and is metabolized in the body to isovanillic acid.[1][2] This compound is of significant interest to researchers and drug development professionals due to its applications as a pharmaceutical intermediate, particularly in the synthesis of drugs like methyldopa, and its potential therapeutic uses, including antidiarrheal and antispasmodic activities.[2][3][4] Furthermore, this compound serves as a valuable ingredient in the food, fragrance, and cosmetics industries.[5][6][7]

This technical guide provides a comprehensive overview of the natural sources of this compound, summarizes the available quantitative data, and details the methodologies for its isolation and purification from these sources.

Natural Sources of this compound

This compound is a secondary metabolite found in a variety of plant species across different families. Unlike vanillin, which is famously abundant in Vanilla orchids, this compound typically occurs in lower concentrations and has been identified in the roots, stems, and aerial parts of various medicinal and aromatic plants. The first report of its isolation from a natural source was from the roots of the African liane, Mondia whitei.[8][9][10] A summary of its known botanical sources is presented in Table 1.

Table 1: Natural Botanical Sources of this compound

| Plant Species | Plant Family | Part of Plant | Reference(s) |

|---|---|---|---|

| Mondia whitei | Apocynaceae | Roots | [5][8][9][10][11][12] |

| Pycnocycla spinosa | Apiaceae | Aerial Parts | [3][5][12][13][14] |

| Valeriana officinalis | Caprifoliaceae | Roots | [5][12][13] |

| Saprosma merrillii | Rubiaceae | Stems | [13] |

| Lannea coromandelica | Anacardiaceae | Bark | [13] |

| Pluchea sagittalis | Asteraceae | Not Specified | [5][12] |

| Benincasa hispida | Cucurbitaceae | Not Specified | [5][12] |

| Arum palaestinum | Araceae | Not Specified | [5][12] |

| Thalictrum przewalskii | Ranunculaceae | Not Specified | [5][12] |

| Bowdichia virgilioides | Fabaceae | Not Specified | [15] |

| Ficus erecta var. beecheyana | Moraceae | Not Specified |[15] |

Quantitative Data on Natural Occurrence

Quantitative data regarding the yield of this compound from its natural botanical sources is not extensively reported in the scientific literature. Most studies focus on the identification and isolation of the compound rather than a systematic quantification of its concentration in the raw plant material. The concentration can vary significantly based on the plant's geographic origin, harvesting time, and the specific extraction and analytical methods employed. Further research is required to establish reliable yield percentages for this compound from the plants listed in Table 1.

Table 2: Quantitative Yield of this compound from Natural Sources

| Plant Species | Part of Plant | Yield / Concentration | Remarks | Reference(s) |

|---|

| Data Not Available | - | - | Published literature primarily confirms the presence of this compound without specifying yields from raw material. | - |

Isolation and Purification Methodologies

The isolation of this compound from plant matrices involves a multi-step process that begins with the extraction of crude secondary metabolites, followed by systematic purification to isolate the target compound. The general workflow involves solvent extraction, chromatographic separation, and final purification by crystallization.

General Experimental Protocol for Isolation

The following protocol is a generalized methodology synthesized from standard phytochemical techniques and specific reports on this compound isolation.[8][10][16]

Step 1: Preparation of Plant Material

-

Collection and Drying : Collect the desired plant part (e.g., roots of Mondia whitei). Clean the material to remove soil and debris. Air-dry in a well-ventilated area or use a plant dryer at a controlled temperature (typically 40-50°C) to prevent degradation of phytochemicals.

-

Grinding : Pulverize the dried plant material into a fine powder using a mechanical grinder or mill. This increases the surface area for efficient solvent extraction.

Step 2: Solvent Extraction

-

Maceration/Soxhlet Extraction : Submerge the powdered plant material in a suitable organic solvent. Methylene chloride has been effectively used for the extraction of this compound from Mondia whitei.[8][10] Other solvents like ethanol or ethanol-water mixtures may also be employed depending on the plant matrix.[16]

-

Extraction Conditions : The extraction can be performed at room temperature with agitation for several hours to days (maceration) or at the boiling point of the solvent for a more exhaustive extraction using a Soxhlet apparatus. An optimized ultrasound-assisted extraction can also be used to improve efficiency, with optimal conditions for related compounds in Mondia whitei reported as 66.1% ethanol in water at 70°C.[10]

Step 3: Primary Purification

-

Filtration : After extraction, filter the mixture through filter paper (e.g., Whatman No. 1) to separate the solid plant residue from the solvent extract (filtrate).

-

Solvent Evaporation : Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., <40°C) to obtain a crude extract.

Step 4: Chromatographic Separation

-

Column Chromatography : Subject the crude extract to column chromatography for fractionation. The stationary phase is typically silica gel.

-

Elution : Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent (e.g., n-hexane) and gradually introducing a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection : Collect the eluted solvent in sequential fractions.

-

TLC Monitoring : Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A standard reference of this compound is used for comparison. Fractions with similar TLC profiles are pooled together.

Step 5: Final Purification and Characterization

-

Crystallization : Further purify the this compound-rich fractions by recrystallization from a suitable solvent, such as aqueous ethanol or benzene, to obtain pure crystals.[5]

-

Structural Elucidation : Confirm the identity and purity of the isolated compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[8][10][17]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a natural plant source.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound in plants has not been as extensively elucidated as that of its isomer, vanillin.[18][19] However, it is widely accepted that its synthesis originates from the phenylpropanoid pathway, which is responsible for producing a vast array of phenolic compounds in plants.

The key precursor for both vanillin and this compound is believed to be 3,4-dihydroxybenzaldehyde (protocatechualdehyde). The structural difference between the two isomers arises from the specific regioselectivity of an O-methyltransferase (OMT) enzyme.

-

For Vanillin synthesis : The OMT enzyme catalyzes the methylation of the hydroxyl group at the C3 position of 3,4-dihydroxybenzaldehyde.

-

For this compound synthesis : A different or less specific OMT likely catalyzes the methylation of the hydroxyl group at the C4 position.

The specific enzymes responsible for this selective methylation to produce this compound in the identified plant species have not yet been fully characterized.

Relationship between this compound and Vanillin

The diagram below illustrates the isomeric relationship between vanillin and this compound, originating from their common precursor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antidiarrheal activities of this compound, iso-acetovanillon and Pycnocycla spinosa Decne ex.Boiss extract in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 621-59-0 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. camlinfs.com [camlinfs.com]

- 8. Research Portal [openresearch.surrey.ac.uk]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. ajol.info [ajol.info]

- 12. This compound | 621-59-0 [amp.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. This compound | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Optimization of an Ultra-Sonication Extraction Method for Major Compounds Found in Mondia whitei Using Design of Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vanillin biosynthetic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Differences Between Isovanillin and Vanillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin and its isomer, isovanillin, both aromatic aldehydes with the same molecular formula (C₈H₈O₃), exhibit distinct chemical and physical properties due to a subtle yet significant structural difference: the positional arrangement of their hydroxyl and methoxy functional groups on the benzaldehyde ring. This guide provides a comprehensive technical overview of the core chemical distinctions between these two compounds, offering valuable insights for researchers in drug development, flavor chemistry, and materials science. The document details their structural and physicochemical disparities, outlines experimental protocols for their synthesis and analysis, and visualizes key biochemical interactions.

Core Chemical and Structural Differences

The fundamental difference between vanillin and this compound lies in the substitution pattern on the benzene ring.

-

Vanillin is scientifically known as 4-hydroxy-3-methoxybenzaldehyde . In this molecule, the hydroxyl (-OH) group is at the 4th position and the methoxy (-OCH₃) group is at the 3rd position relative to the aldehyde (-CHO) group.

-

This compound , on the other hand, is 3-hydroxy-4-methoxybenzaldehyde . Here, the positions of the hydroxyl and methoxy groups are swapped; the hydroxyl group is at the 3rd position, and the methoxy group is at the 4th position.

This isomeric difference, while seemingly minor, profoundly influences the electronic environment of the aromatic ring and the reactivity of the functional groups, leading to variations in their physical properties, biological activities, and applications.

Comparative Physicochemical Properties

The distinct substitution patterns of this compound and vanillin give rise to notable differences in their physicochemical characteristics. These properties are summarized in the table below for easy comparison.

| Property | This compound | Vanillin |

| IUPAC Name | 3-hydroxy-4-methoxybenzaldehyde | 4-hydroxy-3-methoxybenzaldehyde |

| CAS Number | 621-59-0[1] | 121-33-5[2] |

| Molecular Formula | C₈H₈O₃[1] | C₈H₈O₃[2] |

| Molar Mass | 152.15 g/mol [1] | 152.15 g/mol [2] |

| Appearance | Translucent or white to tan/pink crystalline powder[1] | White to pale yellow crystalline powder[2] |

| Melting Point | 113-116 °C[1] | 81-83 °C[2] |

| Boiling Point | 179 °C at 15 mmHg[1] | 285 °C at 760 mmHg[2] |

| Solubility in Water | 10 g/L[2] | 10 g/L (at 25 °C)[2] |

| pKa | 9.25[1] | 7.40[2] |

| Density | 1.401 g/cm³ | 1.056 g/cm³[2] |

| Odor | Different from vanilla[3] | Characteristic vanilla, sweet, balsamic[2] |

Experimental Protocols

Synthesis Methodologies

A predominant industrial method for vanillin synthesis involves the condensation of guaiacol with glyoxylic acid.[4]

Protocol:

-

Condensation: Guaiacol is reacted with glyoxylic acid in an alkaline aqueous solution. The reaction is typically carried out at room temperature. The glyoxylic acid selectively condenses at the position para to the hydroxyl group of guaiacol, forming 3-methoxy-4-hydroxymandelic acid.

-

Oxidation: The resulting 3-methoxy-4-hydroxymandelic acid is then oxidized. This can be achieved by air oxidation in the presence of a catalyst.

-

Decarboxylation and Acidification: The oxidized intermediate is subsequently decarboxylated and acidified to yield crude vanillin.

-

Purification: The crude vanillin is purified through extraction, distillation, and recrystallization to obtain a high-purity product.

One common route to this compound involves the selective dealkylation of a 3-alkoxy-4-methoxybenzaldehyde.

Protocol:

-

Starting Material: A 3-alkoxy-4-methoxybenzaldehyde, where the alkoxy group has at least two carbon atoms (e.g., 3-ethoxy-4-methoxybenzaldehyde), is used as the starting material.

-

Dealkylation: The selective dealkylation of the 3-position is carried out using a strong acid.

-

Work-up: The reaction mixture is worked up by washing the organic phase with water, followed by neutralization with a basic agent to a pH of 6.5-7.0.

-

Isolation and Purification: The organic solvent is evaporated, causing the this compound to precipitate. The solid product is then isolated by filtration and can be further purified by crystallization.

Analytical Methodologies

Objective: To separate and quantify this compound and vanillin in a mixture.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size).

-

Mobile Phase: A gradient elution is often employed. For example, a mixture of water (A) and methanol (B), both acidified with 0.5% glacial acetic acid. A typical gradient could be: 0-10 min, 10-30% B; 10-17 min, 30-80% B; 17-17.5 min, 80% B; 17.5-18 min, 80-10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.

-

Sample Preparation: Samples are dissolved in the mobile phase or a suitable solvent like methanol and filtered through a 0.45 µm syringe filter before injection.

-

Quantification: Quantification is achieved by comparing the peak areas of the samples to those of known concentration standards.

Objective: To identify and quantify this compound and vanillin, particularly in complex matrices.

Protocol:

-

Instrumentation: A GC system coupled to a Mass Spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection depending on the concentration of the analytes.

-

Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a ramp up to 250-280°C.

-

MS Parameters: Electron ionization (EI) at 70 eV. Mass spectra are recorded in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

-

Sample Preparation: Samples may require derivatization (e.g., silylation) to increase volatility and improve peak shape. Extraction with a suitable solvent (e.g., dichloromethane, diethyl ether) may be necessary for solid or liquid samples.

Objective: To elucidate the chemical structure and differentiate between this compound and vanillin.

Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent. Tetramethylsilane (TMS) is often used as an internal standard.

-

Experiments:

-

¹H NMR: Provides information on the chemical environment of the protons. The chemical shifts and coupling patterns of the aromatic protons will differ between this compound and vanillin due to the different positions of the electron-donating -OH and -OCH₃ groups.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. The chemical shifts of the aromatic carbons will be distinct for the two isomers.

-

2D NMR (COSY, HMQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity within the molecules.

-

Objective: To identify the functional groups present in this compound and vanillin.

Protocol:

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: Samples can be analyzed as a solid (e.g., KBr pellet or using an ATR accessory) or dissolved in a suitable solvent (e.g., chloroform). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Interpretation: The spectra of both compounds will show characteristic absorption bands for the hydroxyl (-OH), aldehyde (C=O and C-H), methoxy (C-O-C), and aromatic (C=C and C-H) groups. While the overall patterns will be similar, subtle differences in the positions and intensities of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation.

Biochemical Pathways and Experimental Workflows

Metabolic Pathway of this compound

This compound is known to be a selective inhibitor of aldehyde oxidase. It is metabolized by aldehyde dehydrogenase to isovanillic acid. This metabolic pathway is a key area of interest in drug development, particularly for alcohol aversion therapy.

General Experimental Workflow for Comparative Analysis

A generalized workflow for the comparative analysis of this compound and vanillin is presented below. This workflow can be adapted for various research objectives, such as comparing their biological activity, reactivity, or stability.

Conclusion

The chemical differences between this compound and vanillin, stemming from the isomeric placement of their hydroxyl and methoxy groups, are significant and have wide-ranging implications. These structural nuances lead to distinct physicochemical properties, reactivities, and biological activities. For researchers and professionals in drug development and related scientific fields, a thorough understanding of these differences is crucial for the targeted synthesis, analysis, and application of these valuable aromatic aldehydes. The detailed protocols and comparative data presented in this guide serve as a foundational resource for further investigation and innovation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility of Isovanillin in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents. This compound, a significant isomer of vanillin, is a versatile compound with applications in the pharmaceutical, fragrance, and food industries.[1][2][3] A thorough understanding of its solubility is critical for its use in chemical synthesis, formulation development, and various analytical procedures. This document compiles quantitative solubility data, details the experimental protocols for its determination, and presents relevant metabolic and experimental workflows through diagrams.

Solubility Profile of this compound

The solubility of this compound is highly dependent on the polarity of the solvent and the temperature. It generally exhibits higher solubility in strong polar solvents and lower solubility in less polar ones.[4][5] A significant research paper has systematically determined the solubility of this compound in fifteen pure organic solvents and four binary solvent systems at temperatures ranging from 278.15 K to 318.15 K.[4]

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of this compound in various pure organic solvents at different temperatures.

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |

| Alcohols | |||||||||

| Methanol | 0.2015 | 0.2243 | 0.2489 | 0.2754 | 0.3041 | 0.3352 | 0.3689 | 0.4055 | 0.4453 |

| Ethanol | 0.1589 | 0.1793 | 0.2017 | 0.2261 | 0.2528 | 0.2821 | 0.3142 | 0.3493 | 0.3879 |

| n-Propanol | 0.1233 | 0.1411 | 0.1607 | 0.1822 | 0.2058 | 0.2318 | 0.2604 | 0.2919 | 0.3267 |

| iso-Propanol | 0.1087 | 0.1251 | 0.1432 | 0.1631 | 0.1850 | 0.2091 | 0.2356 | 0.2647 | 0.2968 |

| n-Butanol | 0.0952 | 0.1101 | 0.1265 | 0.1446 | 0.1645 | 0.1864 | 0.2105 | 0.2371 | 0.2664 |

| iso-Butanol | 0.0831 | 0.0965 | 0.1114 | 0.1278 | 0.1459 | 0.1659 | 0.1879 | 0.2122 | 0.2389 |

| Esters | |||||||||

| Methyl Acetate | 0.1354 | 0.1558 | 0.1783 | 0.2032 | 0.2307 | 0.2611 | 0.2947 | 0.3318 | 0.3728 |

| Ethyl Acetate | 0.1026 | 0.1192 | 0.1376 | 0.1580 | 0.1805 | 0.2054 | 0.2329 | 0.2633 | 0.2969 |

| Isobutyl Acetate | 0.0712 | 0.0835 | 0.0973 | 0.1127 | 0.1298 | 0.1488 | 0.1699 | 0.1933 | 0.2193 |

| Carboxylic Acids | |||||||||

| Formic Acid | 0.2431 | 0.2698 | 0.2989 | 0.3306 | 0.3652 | 0.4031 | 0.4446 | 0.4901 | 0.5399 |

| Acetic Acid | 0.1876 | 0.2102 | 0.2348 | 0.2616 | 0.2908 | 0.3227 | 0.3575 | 0.3956 | 0.4373 |

| Propionic Acid | 0.1467 | 0.1664 | 0.1880 | 0.2117 | 0.2377 | 0.2663 | 0.2978 | 0.3325 | 0.3708 |

| Other Solvents | |||||||||

| Acetone | 0.1954 | 0.2189 | 0.2444 | 0.2721 | 0.3022 | 0.3350 | 0.3707 | 0.4097 | 0.4523 |

| Xylene | 0.0031 | 0.0038 | 0.0046 | 0.0056 | 0.0068 | 0.0082 | 0.0099 | 0.0119 | 0.0143 |

| Diethyl Ether | 0.0412 | 0.0493 | 0.0587 | 0.0695 | 0.0820 | 0.0964 | 0.1129 | 0.1318 | 0.1535 |

Data extracted from the study by Zhang et al. (2021).[4][5]

Experimental Protocols for Solubility Determination

The determination of this compound solubility is crucial for its application and is typically performed using established laboratory techniques. The most common methods involve the preparation of a saturated solution followed by the quantification of the dissolved solute.

Gravimetric Method

A widely used and reliable method for determining the solubility of a solid in a liquid is the gravimetric method.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container, such as a screw-capped vial.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can be achieved using a shaker or a rotator in a constant temperature bath. The time to reach equilibrium can vary and may take several hours.[6]

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.

-

Sampling: A known volume of the supernatant (the clear, saturated solution) is carefully withdrawn using a pipette.

-

Solvent Evaporation: The withdrawn sample is placed in a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved this compound is obtained.

-

Calculation: The solubility is calculated from the mass of the dissolved this compound and the volume of the supernatant sampled.

Analytical Methods

Modern analytical techniques offer faster and often more sensitive ways to determine solubility.

Protocol using High-Performance Liquid Chromatography (HPLC):

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sampling and Dilution: After phase separation, a precise volume of the supernatant is taken and diluted with a suitable solvent to a concentration that falls within the linear range of the HPLC detector.

-

HPLC Analysis: The diluted sample is injected into an HPLC system equipped with an appropriate column (e.g., C18) and a detector (e.g., UV detector).[7] The concentration of this compound is determined by comparing its peak area to a standard calibration curve.

-

Calculation: The solubility is calculated by taking into account the dilution factor.

The following diagram illustrates a general workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

Metabolism of this compound

In a biological context, particularly in drug development, understanding the metabolic fate of a compound is essential. This compound is a selective inhibitor of aldehyde oxidase.[8] It is not a substrate for this enzyme and is primarily metabolized by aldehyde dehydrogenase into isovanillic acid.[8] This metabolic pathway is of interest in fields such as alcohol aversion therapy.[8]

The diagram below illustrates the metabolic conversion of this compound.

References

spectroscopic data of isovanillin (NMR, IR, Mass Spec)

Spectroscopic Data of Isovanillin: A Technical Guide

Introduction

This compound (3-hydroxy-4-methoxybenzaldehyde) is a phenolic aldehyde and an isomer of the widely known vanillin. It serves as a valuable building block in organic synthesis and is of interest to researchers in various fields, including medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.83 | s | - | 1H | Aldehyde (-CHO) |

| 7.44 | d | 1.9 | 1H | Aromatic H |

| 7.42 | dd | 8.8, 1.9 | 1H | Aromatic H |

| 6.97 | d | 8.8 | 1H | Aromatic H |

| 6.12 | s | - | 1H | Hydroxyl (-OH) |

| 3.97 | s | - | 3H | Methoxy (-OCH₃) |

| Solvent: CDCl₃. Data sourced from multiple consistent online databases.[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 191.2 | C=O | Aldehyde Carbon |

| 151.8 | C | Aromatic C-O |

| 147.1 | C | Aromatic C-O |

| 129.9 | C | Aromatic C |

| 127.3 | CH | Aromatic CH |

| 112.5 | CH | Aromatic CH |

| 109.2 | CH | Aromatic CH |

| 56.2 | CH₃ | Methoxy Carbon |

| Solvent: CDCl₃. Data sourced from multiple consistent online databases.[2] |

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300-3100 | Broad | O-H stretch (phenolic) |

| 3010-2900 | Medium | C-H stretch (aromatic and aldehyde) |

| 2850, 2750 | Medium | C-H stretch (aldehyde) |

| 1680-1660 | Strong | C=O stretch (aldehyde) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1270-1200 | Strong | C-O stretch (aryl ether) |

| 1150-1000 | Strong | C-O stretch (phenol) |

| Sample preparation: KBr disc or Nujol mull. Data is a representative summary from various sources.[3][4] |

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 152 | 99.99 | [M]⁺ (Molecular Ion) |

| 151 | 99.29 | [M-H]⁺ |

| 109 | 18.29 | [M-CHO-CH₃]⁺ |

| 81 | 27.54 | Fragmentation product |

| 51 | 14.66 | Fragmentation product |

| Ionization method: Electron Ionization (EI) at 70 eV.[3] |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[5]

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[5] The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Filtration: To ensure a homogeneous magnetic field and prevent spectral line broadening, filter the solution through a pipette with a small plug of glass wool into a clean NMR tube.[6]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although the residual solvent peak is often used for calibration.[5]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Operation (General Procedure):

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.[7]

-

Parameter Setup: For a standard ¹H experiment, set the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[8]

-

Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).

-

Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline corrections are then applied to the spectrum.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and identify the chemical shifts and coupling constants for all signals. For the ¹³C NMR spectrum, identify the chemical shifts of the different carbon atoms.

Infrared (IR) Spectroscopy

Solid Sample Preparation (KBr Pellet Method):

-

Grinding: Grind a small amount of dry potassium bromide (KBr) into a fine powder using an agate mortar and pestle.

-

Mixing: Add a small amount of this compound (approximately 1-2% by weight) to the KBr and grind the mixture thoroughly to ensure it is homogeneous.

-

Pellet Formation: Place the mixture into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Thin Solid Film Method:

-

Dissolve approximately 50 mg of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[9]

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).[9]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[9]

-

Mount the plate in the spectrometer and acquire the spectrum.[9]

Mass Spectrometry (MS)

General Experimental Procedure:

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).[10]

-

Ionization: The sample is vaporized and then ionized. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a molecular ion and various fragment ions.[10][11]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.[11]

-

Data Presentation: The output is a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound(621-59-0) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(621-59-0) 13C NMR [m.chemicalbook.com]

- 3. This compound | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(621-59-0) IR Spectrum [m.chemicalbook.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. epfl.ch [epfl.ch]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Mass spectrometry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Isovanillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a key flavoring agent and pharmaceutical intermediate, exists in a well-defined crystalline state. This guide provides a comprehensive overview of its crystal structure and explores the current understanding of its polymorphic behavior. Detailed crystallographic data, derived from single-crystal X-ray diffraction studies, are presented alongside established experimental protocols for its characterization. While polymorphism is a common phenomenon in organic molecules, extensive studies on this compound have thus far not revealed multiple polymorphic forms under various crystallization conditions, suggesting it preferentially crystallizes in a single, stable form. This document consolidates the available structural and thermal analysis data, offering a valuable resource for researchers in solid-state chemistry and drug development.

Crystal Structure of this compound

The three-dimensional arrangement of this compound in the solid state has been elucidated by single-crystal X-ray diffraction. The crystallographic data reveals a monoclinic crystal system.

Crystallographic Data

The definitive crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2074844. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 10.95 |

| b (Å) | 6.88 |

| c (Å) | 9.85 |

| α (°) | 90 |

| β (°) | 115.3 |

| γ (°) | 90 |

| Volume (ų) | 670.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.506 |

| Hydrogen Bonds | O–H···O |

Data sourced from CCDC 2074844.

In the crystal lattice, this compound molecules are interconnected by intermolecular O–H···O hydrogen bonds, forming a stable, three-dimensional network[1].

Polymorphism of this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical and chemical properties, including solubility, melting point, and stability, which are critical in the pharmaceutical industry.

Current State of Research

Despite the prevalence of polymorphism in organic molecules, including the isomeric vanillin, current research suggests that this compound does not readily exhibit polymorphism[2]. Studies involving various crystallization conditions, including different solvents and cooling rates, have consistently yielded a single crystalline form. Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) analyses of this compound crystals obtained under diverse experimental settings show identical patterns and thermal behavior, which strongly indicates the absence of multiple polymorphs[2].

While the existence of other polymorphs under more extreme or untested conditions cannot be definitively ruled out, the available evidence points towards this compound having a strong preference for a single, stable crystalline arrangement.

Experimental Protocols

The characterization of the solid-state properties of this compound involves several key analytical techniques. Detailed methodologies for these experiments are crucial for reproducible research.

Crystallization

Objective: To obtain single crystals of this compound suitable for X-ray diffraction or to produce a crystalline powder for other analyses.

Methodology:

-

Solvent Selection: this compound is soluble in various organic solvents such as ethanol, methanol, and acetone, and sparingly soluble in water. A common method involves dissolving this compound in a suitable solvent or a solvent mixture (e.g., ethanol/water) at an elevated temperature to create a saturated or near-saturated solution.

-

Slow Evaporation: The saturated solution is loosely covered and left undisturbed at room temperature. The slow evaporation of the solvent leads to a gradual increase in concentration, promoting the formation of well-ordered crystals over several days.

-

Cooling Crystallization: A saturated solution of this compound at a higher temperature is slowly cooled to a lower temperature. The decrease in solubility upon cooling induces crystallization. The cooling rate can be controlled to influence crystal size and quality.

-

Crystal Harvesting: Once crystals have formed, they are separated from the mother liquor by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried under vacuum or in a desiccator.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional atomic arrangement of this compound in a single crystal.

Methodology:

-

Crystal Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods and subsequently refined to obtain the final crystal structure.

Powder X-ray Diffraction (PXRD)

Objective: To obtain a diffraction pattern from a polycrystalline sample of this compound, which is useful for phase identification and to check for the presence of different polymorphs.

Methodology:

-

Sample Preparation: A small amount of finely ground crystalline this compound is packed into a sample holder. The surface of the powder should be flat and level with the holder.

-

Data Acquisition: The sample holder is placed in a powder diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The instrument is typically scanned over a range of 5° to 50° 2θ.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline phase. The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure.

Differential Scanning Calorimetry (DSC)

Objective: To measure the thermal properties of this compound, such as its melting point and enthalpy of fusion, and to detect any phase transitions that might indicate polymorphism.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 2-5 mg) is placed in an aluminum DSC pan, which is then hermetically sealed.

-

Thermal Analysis: The sample pan and an empty reference pan are placed in the DSC instrument. The temperature is ramped at a constant rate (e.g., 10 °C/min) over a defined range that includes the expected melting point (for this compound, a range of 50 °C to 150 °C is appropriate). The difference in heat flow to the sample and the reference is recorded as a function of temperature.

-

Data Interpretation: The resulting DSC thermogram shows endothermic or exothermic peaks corresponding to thermal events. For a pure crystalline substance, a single sharp endothermic peak is observed at its melting point. The presence of multiple melting peaks could indicate polymorphism.

Visualizations

Synthesis of this compound

A common laboratory synthesis of this compound involves the selective demethylation of veratraldehyde (3,4-dimethoxybenzaldehyde).

Caption: Synthetic pathway of this compound.

Metabolic Pathway of this compound

In biological systems, this compound can be metabolized through several enzymatic reactions.

Caption: Metabolic fate of this compound.

Conclusion

This technical guide has summarized the current knowledge on the crystal structure and polymorphism of this compound. It crystallizes in a monoclinic system, and to date, no polymorphic forms have been reported in the scientific literature under a variety of experimental conditions. The provided experimental protocols for crystallization, SC-XRD, PXRD, and DSC serve as a practical resource for researchers investigating the solid-state properties of this compound and related compounds. The absence of observed polymorphism simplifies solid-form development for pharmaceutical applications, as the risk of phase transitions affecting bioavailability and stability is minimized. However, continued vigilance and screening for polymorphs under non-standard conditions remain a prudent aspect of comprehensive solid-state characterization.

References

A Comprehensive Technical Guide to the Biological Activity Screening of Isovanillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a structural isomer of the well-known flavoring agent vanillin, is a naturally occurring phenolic aldehyde found in various plants.[1] Beyond its aromatic properties, this compound has garnered significant attention in the scientific community for its diverse and promising biological activities. This technical guide provides an in-depth overview of the screening of this compound for its key pharmacological effects, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways are presented to facilitate further research and drug development endeavors.

Antioxidant Activity

This compound exhibits notable antioxidant properties, primarily attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. The antioxidant capacity of this compound is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Quantitative Antioxidant Data

| Assay | Compound | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | This compound | 283.76 | [2] |

| DPPH Radical Scavenging | Vanillin (for comparison) | 283.76 | [2] |

| DPPH Radical Scavenging | Coumaric Acid (for comparison) | 255.69 | [2] |

| DPPH Radical Scavenging | Vitamin C (standard) | Not explicitly stated for direct comparison | [3] |

IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable DPPH radical.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or other suitable solvent)

-

Spectrophotometer

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Preparation of test samples: Prepare a stock solution of this compound in methanol. From this, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Reaction mixture: In a test tube or a 96-well plate, mix a specific volume of the DPPH solution with a specific volume of each this compound dilution. A control sample containing only the DPPH solution and methanol should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance measurement: Measure the absorbance of each solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_c - A_s) / A_c] * 100 Where:

-

A_c is the absorbance of the control

-

A_s is the absorbance of the sample

-

-

Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Experimental Workflow for DPPH Assay

Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. A common in vivo model to assess this activity is the carrageenan-induced paw edema test in rodents. This model mimics the acute inflammatory response.

Quantitative Anti-inflammatory Data

| Animal Model | Treatment | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |

| Rat | Vanillin | 100 | 2 | Significant | [4] |

| Rat | Vanillin | 100 | 3 | Significant | [4] |

| Rat | Vanillin | 100 | 4 | Significant | [4] |

| Rat | Vanillin | 200 | 1 | Significant | [4] |

| Rat | Vanillin | 200 | 2 | Significant | [4] |

| Rat | Vanillin | 200 | 3 | Significant | [4] |

| Rat | Vanillin | 200 | 4 | Significant | [4] |

| Rat | Indomethacin (Standard) | 10 | 3 | 36.4 | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol describes the induction of acute inflammation in rat paws and the evaluation of the anti-inflammatory effect of this compound.

Materials:

-

This compound

-

Carrageenan (lambda, type IV)

-

Saline solution (0.9% NaCl)

-

Plethysmometer or calipers

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Experimental animals (e.g., Wistar rats)

Procedure:

-

Animal grouping: Divide the animals into groups: a control group, a standard drug group, and one or more this compound-treated groups.

-

Drug administration: Administer this compound (dissolved or suspended in a suitable vehicle) orally or intraperitoneally to the test groups. The control group receives the vehicle only, and the standard group receives the standard drug.

-

Induction of edema: After a specific period (e.g., 30-60 minutes) following drug administration, inject a freshly prepared solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal.

-

Measurement of paw volume: Measure the paw volume of each animal using a plethysmometer or paw thickness using calipers at time 0 (immediately after carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation of edema and inhibition:

-

The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where:

-

V_c is the average edema volume in the control group

-

V_t is the average edema volume in the treated group

-

-

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of compounds like this compound are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[8]

Caption: this compound's inhibitory effect on the NF-κB pathway.

Antimicrobial Activity

This compound has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Quantitative Antimicrobial Data

| Microorganism | Type | MIC (mM) | Reference |

| Pantoea agglomerans | Bacterium | 13.3 | [9] |

| Aeromonas enteropelogenes | Bacterium | 10.0 | [9] |

| Micrococcus lylae | Bacterium | 13.3 | [9] |

| Sphingobacterium spiritovorun | Bacterium | 13.3 | [9] |

| Alternaria sp. | Fungus | 12.5 | [9] |

| Aspergillus sp. | Fungus | 20.0 | [10] |

| Penicillium sp. | Fungus | 12.7 | [10] |

| Fusarium sp. | Fungus | 12.5 | [10] |

| Unidentified Yeasts | Yeast | 5.0 - 6.7 | [9] |

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound against a specific microorganism using the broth microdilution method.

Materials:

-

This compound

-

Microbial culture (bacterial or fungal)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of this compound dilutions: Prepare a series of twofold dilutions of this compound in the broth medium in the wells of a 96-well plate.

-

Inoculum preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific concentration (e.g., 0.5 McFarland standard).

-

Inoculation: Add a specific volume of the microbial inoculum to each well containing the this compound dilutions. Include a positive control well (broth with inoculum, no this compound) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of this compound at which no visible growth is observed. The results can also be read using a plate reader by measuring the optical density.

Experimental Workflow for MIC Assay

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

This compound has shown promising anticancer activity against various cancer cell lines. Its mechanism of action is multifaceted and can involve the induction of apoptosis and cell cycle arrest. The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of potential anticancer agents.

Quantitative Anticancer Data

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HeLa | Cervical Cancer | > 400 µg/mL | [11] |

| K562 | Chronic Myelogenous Leukemia | 169 µg/mL | [11] |

| Jurkat | T-cell Leukemia | > 400 µg/mL | [11] |

| Fen | (Not specified) | 208 µg/mL | [11] |

| Raji | Burkitt's Lymphoma | > 400 µg/mL | [11] |

| HepG2 | Hepatocyte Carcinoma | Dose-dependent inhibition | [12] |

| SH-SY5Y | Neuroblastoma | Dose-dependent inhibition | [12] |

IC50 represents the concentration of the compound that inhibits 50% of cell growth. Note: Some data is presented in µg/mL and indicates the need for conversion for direct comparison in µM.

Experimental Protocol: MTT Assay

This protocol details the procedure for evaluating the cytotoxicity of this compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Cancer cell line

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control cells.

-

MTT addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.

-

Formazan solubilization: Remove the medium and add DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculation of cell viability and IC50:

-

Cell viability is calculated as a percentage of the control (untreated cells).

-

The IC50 value is determined from the dose-response curve of cell viability versus this compound concentration.

-

Signaling Pathway: CAMKIV Inhibition

One of the proposed anticancer mechanisms of this compound involves its interaction with and inhibition of Calcium/calmodulin-dependent protein kinase IV (CAMKIV).[12][13] CAMKIV is a serine/threonine kinase implicated in cell proliferation and survival. Its inhibition can lead to the induction of apoptosis in cancer cells.

Caption: this compound's inhibitory effect on the CAMKIV signaling pathway.

Conclusion

This compound is a promising natural compound with a wide range of biological activities that warrant further investigation for its therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to screen and evaluate the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of this compound. The detailed protocols, consolidated quantitative data, and visual representations of key signaling pathways serve as a valuable resource to streamline future research efforts and unlock the full pharmacological potential of this versatile molecule. Further studies are encouraged to elucidate the precise molecular mechanisms underlying its diverse bioactivities and to explore its efficacy and safety in preclinical and clinical settings.

References

- 1. Free radical scavenging activity of vanillin and o-vanillin using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijbio.com [ijbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of vanillin against spoilage microorganisms in stored fresh-cut mangoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evidence of vanillin binding to CAMKIV explains the anti-cancer mechanism in human hepatic carcinoma and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]

An In-depth Technical Guide to Isovanillin Metabolism and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a phenolic aldehyde and an isomer of the well-known flavoring agent, vanillin. Beyond its use in flavor and fragrance, this compound has garnered interest in the pharmaceutical and biotechnology sectors due to its biological activities. It acts as a selective inhibitor of aldehyde oxidase and is a substrate for aldehyde dehydrogenase, leading to its metabolism into isovanillic acid.[1] Understanding the metabolic fate and degradation pathways of this compound is crucial for its application in drug development, as a potential therapeutic agent, and for its biotechnological production and degradation. This technical guide provides a comprehensive overview of the core metabolic and degradation pathways of this compound in mammals, bacteria, and fungi, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mammalian Metabolism of this compound

In mammals, this compound is primarily metabolized in the liver. The main pathway involves the oxidation of the aldehyde group to a carboxylic acid, a reaction catalyzed by aldehyde dehydrogenase.[2] Unlike its isomer vanillin, this compound is not a substrate for aldehyde oxidase.[2][3]

The primary metabolite, isovanillic acid, can undergo further transformations, including conjugation with glucuronic acid or sulfate, and glycine conjugation.[4][5] Studies in rats have shown that after oral administration, a significant portion of this compound is excreted in the urine as this compound itself, isovanillyl alcohol, isovanillic acid, and its glycine conjugate.[4] Interestingly, some demethylation to protocatechuic acid and subsequent degradation to catechols have also been observed.[4]

Quantitative Data on this compound Metabolism in Rats

The following table summarizes the urinary excretion of this compound and its metabolites in rats within 48 hours of oral administration (100 mg/kg).

| Metabolite | Percentage of Administered Dose (%)[4] |

| This compound | 19 |

| Isovanillyl alcohol | 10 |

| Isovanillic acid | 22 |

| Vanillic acid | 11 |

| Isovanilloylglycine | 19 |

| Catechol | 7 |

| 4-Methylcatechol | 1 |

| Total Accounted For | 89 |

Mammalian Metabolism Signaling Pathway

Microbial Degradation of this compound

Microorganisms, including bacteria and fungi, play a significant role in the degradation of aromatic compounds like this compound. These pathways are of great interest for bioremediation and the biotechnological production of valuable chemicals.

Bacterial Degradation

In bacteria, the degradation of this compound is often initiated by vanillin dehydrogenase, an enzyme with broad substrate specificity that can act on various aromatic aldehydes.[6] This enzyme catalyzes the oxidation of this compound to isovanillic acid. Subsequently, isovanillic acid can be funneled into central metabolic pathways. One common route involves the demethylation of isovanillic acid to protocatechuic acid, which is then cleaved through the β-ketoadipate pathway.

Fungal Degradation

Fungi, particularly species like Aspergillus niger, are known to metabolize a wide range of aromatic compounds. While direct studies on this compound degradation by fungi are limited, the well-characterized pathway for vanillin degradation in Aspergillus niger provides a strong model.[5][7] In this fungus, vanillin is oxidized to vanillic acid by a vanillin dehydrogenase. This is followed by hydroxylation to methoxyhydroquinone, which is then subject to ring cleavage. Given the broad substrate specificity of many fungal enzymes, a similar pathway is proposed for this compound.

Microbial Degradation Signaling Pathway

Experimental Protocols

Analysis of this compound and Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods for analyzing vanillin and related phenolic compounds.[8][9][10]

A. Sample Preparation (from culture medium or biological fluids):

-

Centrifuge the sample at 10,000 x g for 10 minutes to remove cells or debris.

-

Acidify the supernatant to pH 2-3 with 1 M HCl.

-

Perform liquid-liquid extraction with an equal volume of ethyl acetate. Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

-

Collect the organic (upper) phase and repeat the extraction on the aqueous phase.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume of mobile phase for HPLC analysis.

B. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (water with 0.5% acetic acid) and solvent B (methanol with 0.5% acetic acid).

-

0-10 min: 10-30% B

-

10-17 min: 30-80% B

-

17-17.5 min: 80% B